molecular formula C16H21N3OS B2689970 4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide CAS No. 478257-02-2

4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide

Cat. No. B2689970
CAS RN: 478257-02-2
M. Wt: 303.42
InChI Key: CSBMRJPMRGRMIL-UHFFFAOYSA-N
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Description

Benzothiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Another method involves the reaction of o-aminothiophenol with different electrophilic and nucleophilic reagents .


Molecular Structure Analysis

The structure of benzothiazoles involves a benzene ring fused to a thiazole ring . Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations are some of the techniques used for structural studies .


Chemical Reactions Analysis

In a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have shown promising results as anti-tubercular compounds . They have been synthesized through various synthetic pathways and have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .

Anti-Cancer Agents

Some benzothiazole derivatives have been synthesized and evaluated for cytotoxicity against the breast cancer cell line MCF-7 . Two of the compounds were found to be more potent than tamoxifen, a commonly used drug for treating breast cancer .

Anti-Angiogenic Agents

Benzothiazole derivatives have also been evaluated as antiangiogenic agents . Angiogenesis, the formation of new blood vessels, is crucial for cancer cell survival and tumor growth. Inhibiting this process is a major focus in cancer therapy .

Synthesis of Heterocyclic Azo Dyes

Benzothiazole derivatives have been used in the synthesis of heterocyclic azo dyes . These dyes have various applications in industries such as textiles, paper, and leather.

Development of Anti-VEGF/VEGFR Drugs

The benzothiazole ring system is a core structure of a variety of compounds with a broad range of biological activity, including anticancer activity . The search for an effective anti-VEGF/VEGFR drug has become a major interest of many research groups seeking new cancer therapy via inhibition of angiogenesis .

Synthesis of Nitro-Amidino Benzothiazoles

Nitro-amidino benzothiazoles have been synthesized efficiently by a condensation reaction of nitro-substituted 2-aminobenzothiole with commercially available 4-nitrobenzoylchloride . These compounds can be used as starting compounds for the preparation of other derivatives .

Mechanism of Action

While the specific mechanism of action for “4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide” is not available, benzothiazoles in general have been found to exhibit a wide range of biological activities. These activities are often influenced by the substituents on the thiazole ring .

Future Directions

Benzothiazoles continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic processes and exploring the biological activities of new benzothiazole derivatives .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11(2)17-16(20)19-9-7-12(8-10-19)15-18-13-5-3-4-6-14(13)21-15/h3-6,11-12H,7-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBMRJPMRGRMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide

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